Methyl 3-chloro-4-(hydroxymethyl)-5-(trifluoromethyl)benzoate
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Overview
Description
Methyl 3-chloro-4-(hydroxymethyl)-5-(trifluoromethyl)benzoate is an organic compound that belongs to the class of benzoates. This compound is characterized by the presence of a chloro group, a hydroxymethyl group, and a trifluoromethyl group attached to a benzoate core. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-chloro-4-(hydroxymethyl)-5-(trifluoromethyl)benzoate typically involves the esterification of the corresponding benzoic acid derivative. The reaction conditions often include the use of methanol and an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The industrial process would also focus on the purification of the final product to meet the required specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-chloro-4-(hydroxymethyl)-5-(trifluoromethyl)benzoate can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) can be used under basic conditions.
Major Products
Oxidation: Formation of 3-chloro-4-(carboxymethyl)-5-(trifluoromethyl)benzoic acid.
Reduction: Formation of Methyl 3-hydroxy-4-(hydroxymethyl)-5-(trifluoromethyl)benzoate.
Substitution: Formation of Methyl 3-amino-4-(hydroxymethyl)-5-(trifluoromethyl)benzoate or Methyl 3-thio-4-(hydroxymethyl)-5-(trifluoromethyl)benzoate.
Scientific Research Applications
Methyl 3-chloro-4-(hydroxymethyl)-5-(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 3-chloro-4-(hydroxymethyl)-5-(trifluoromethyl)benzoate exerts its effects depends on the specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-chloro-4-(trifluoromethyl)benzoate
- Methyl 3-hydroxy-4-(trifluoromethyl)benzoate
- Methyl 3-amino-4-(trifluoromethyl)benzoate
Uniqueness
Methyl 3-chloro-4-(hydroxymethyl)-5-(trifluoromethyl)benzoate is unique due to the presence of both a hydroxymethyl group and a trifluoromethyl group on the benzoate core. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H8ClF3O3 |
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Molecular Weight |
268.61 g/mol |
IUPAC Name |
methyl 3-chloro-4-(hydroxymethyl)-5-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C10H8ClF3O3/c1-17-9(16)5-2-7(10(12,13)14)6(4-15)8(11)3-5/h2-3,15H,4H2,1H3 |
InChI Key |
XNXFGEUBIKVUBW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)Cl)CO)C(F)(F)F |
Origin of Product |
United States |
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